- Discovery of new quinoline ether inhibitors with high affinity and selectivity for PDGFR tyrosine kinases, Bioorganic & Medicinal Chemistry Letters, 2012, 22(9), 3050-3055

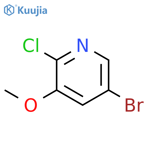

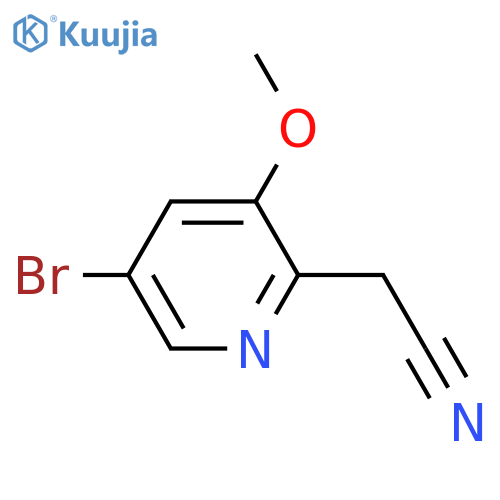

Cas no 947688-87-1 (2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile)

947688-87-1 structure

Nome do Produto:2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile

N.o CAS:947688-87-1

MF:C8H7BrN2O

MW:227.057980775833

CID:2139761

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile

- 5-Bromo-3-methoxy-2-pyridineacetonitrile (ACI)

- (5-Bromo-3-methoxypyridin-2-yl)acetonitrile

-

- Inchi: 1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10/h4-5H,2H2,1H3

- Chave InChI: FSQMBWKKDJTMKQ-UHFFFAOYSA-N

- SMILES: N#CCC1C(OC)=CC(Br)=CN=1

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 2

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406621-1g |

2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile |

947688-87-1 | 97% | 1g |

¥4950.00 | 2024-04-24 | |

| 1PlusChem | 1P00IIZP-100mg |

2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE |

947688-87-1 | 95% | 100mg |

$252.00 | 2024-04-19 | |

| Crysdot LLC | CD11005880-1g |

2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile |

947688-87-1 | 97% | 1g |

$550 | 2024-07-19 | |

| Chemenu | CM530636-1g |

2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile |

947688-87-1 | 97% | 1g |

$544 | 2022-03-01 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01256-10g |

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile |

947688-87-1 | 95% | 10g |

$1800 | 2023-09-07 | |

| 1PlusChem | 1P00IIZP-250mg |

2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE |

947688-87-1 | 95% | 250mg |

$489.00 | 2024-04-19 | |

| 1PlusChem | 1P00IIZP-1g |

2-(5-BROMO-3-METHOXYPYRIDIN-2-YL)ACETONITRILE |

947688-87-1 | 95% | 1g |

$946.00 | 2024-04-19 | |

| abcr | AB334440-250mg |

2-(5-Bromo-3-methoxypyridin-2-yl)acetonitrile; . |

947688-87-1 | 250mg |

€857.10 | 2025-03-19 |

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 h, rt

Referência

- N-Heteroaryl carbamates as lysophosphatidic acid receptor antagonists and their preparation, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → 18 °C; 18 °C → rt

1.2 Reagents: Diethyl ether Solvents: Water

1.2 Reagents: Diethyl ether Solvents: Water

Referência

- Preparation of naphthyridine derivatives as anti-cancer agents, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → 18 °C; 18 °C; 18 °C; 18 °C → rt

1.2 Reagents: Water Solvents: Diethyl ether ; rt

1.2 Reagents: Water Solvents: Diethyl ether ; rt

Referência

- Quinazoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt; 3 h, rt

Referência

- An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, Tetrahedron, 2009, 65(4), 757-764

Método de produção 6

Condições de reacção

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → 18 °C; 18 °C; 18 °C → rt

1.2 Reagents: Diethyl ether , Water ; rt

1.2 Reagents: Diethyl ether , Water ; rt

Referência

- Preparation of naphthyridine derivatives for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; rt → 18 °C; 18 °C; 18 °C → rt

1.2 Solvents: Diethyl ether , Water ; rt

1.2 Solvents: Diethyl ether , Water ; rt

Referência

- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Raw materials

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Preparation Products

2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile Literatura Relacionada

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

4. Book reviews

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

947688-87-1 (2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile) Produtos relacionados

- 2138350-52-2(5-bromo-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)

- 1922860-40-9(methyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate)

- 1423683-55-9(Ethyl 2-[4-[4-[4-(benzenesulfonamido)-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetate)

- 1346697-40-2(5-Bromo-4-(cyclopropylmethyl)pyrimidine)

- 1834083-60-1(2-(4-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride)

- 1882337-94-1(6-(Butyl(methyl)amino)pyridazin-3-ol)

- 1691759-70-2(2-amino-6,6-dimethylheptanamide)

- 2171884-08-3(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-5-amidocyclobutyl}acetic acid)

- 1936482-49-3(CID 131100435)

- 1147663-58-8(5-(methylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:947688-87-1)2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile

Pureza:99%

Quantidade:1g

Preço ($):474